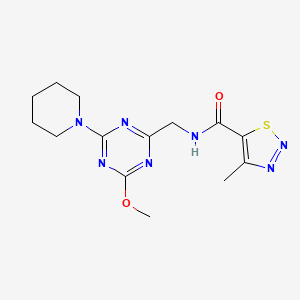
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H19N7O2S and its molecular weight is 349.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and other pharmacological effects based on existing literature.
The compound has the following chemical characteristics:
- Molecular Formula : C18H23N5O2
- Molecular Weight : 341.4 g/mol
- CAS Number : 2034470-16-9
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole and triazine have been reported to show activity against various bacterial strains. A study highlighted that certain triazine derivatives demonstrated enhanced antimicrobial profiles against both Gram-positive and Gram-negative bacteria .
Case Study: Antimicrobial Efficacy
In a comparative study of various derivatives:
- Compound A (similar structure) exhibited MIC values of 4–8 µM against Mycobacterium tuberculosis.
- Compound B showed significant activity against Staphylococcus aureus with an MIC of 0.03 µg/mL compared to traditional antibiotics like vancomycin (MIC of 0.25–1 µg/mL) .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Similar compounds have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo.
Research Findings on Anticancer Activity
A recent study demonstrated that:
- The compound significantly inhibited the proliferation of MCF7 breast cancer cells with an IC50 value of approximately 25.72 ± 3.95 μM.
- In animal models, treatment resulted in reduced tumor growth rates compared to control groups .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Pathways : Compounds with thiadiazole and triazine moieties often target specific enzymes involved in cell division and metabolism.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Summary Table of Biological Activities
科学研究应用
Case Studies
Recent studies have highlighted the efficacy of this compound against different cancer cell lines:
These results indicate that the compound's activity is comparable to established chemotherapeutics like doxorubicin.
Structural Activity Relationship (SAR)
The SAR studies suggest that modifications in the thiadiazole and triazine moieties significantly influence biological activity. For instance, the presence of methoxy groups enhances lipophilicity and cellular uptake, thereby improving anticancer efficacy .
Efficacy in Seizure Models
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been evaluated for its anticonvulsant properties using various animal models:
The compound demonstrated significant protection against seizures in both models, indicating its potential as a therapeutic agent for epilepsy.
Mechanistic Insights
The anticonvulsant activity may be attributed to the modulation of neurotransmitter systems and ion channels involved in neuronal excitability . The piperidine moiety likely contributes to receptor binding affinity.
Inhibition of α-glucosidase
Recent investigations have shown that this compound exhibits significant α-glucosidase inhibition:
This suggests that the compound could be a lead candidate for developing new antidiabetic agents.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and α-glucosidase enzymes, revealing potential binding sites that can be targeted for drug design .
属性
IUPAC Name |
N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O2S/c1-9-11(24-20-19-9)12(22)15-8-10-16-13(18-14(17-10)23-2)21-6-4-3-5-7-21/h3-8H2,1-2H3,(H,15,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSJPXBKVWJIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













